Cas no 2097967-39-8 (6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one)

6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- AKOS026714315
- 2097967-39-8
- 4-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
- 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
- F1967-3462
- starbld0041375
-
- Inchi: 1S/C12H11ClN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16)
- InChI Key: JWFQVAXGTLIUHZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC1=CC(NC(=N1)SC)=O
Computed Properties
- Exact Mass: 266.0280618g/mol
- Monoisotopic Mass: 266.0280618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 2.8
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C268656-500mg |
6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1967-3462-2.5g |
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-3462-5g |
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-3462-0.25g |
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-3462-0.5g |
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | C268656-1g |
6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1967-3462-1g |
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-3462-10g |
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | C268656-100mg |
6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
2097967-39-8 | 100mg |
$ 95.00 | 2022-04-01 |
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Comprehensive Overview of 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 2097967-39-8): Properties, Applications, and Research Insights
The compound 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 2097967-39-8) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a 2-chlorobenzyl group and a methylthio substituent, this compound exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for pyrimidine-based compounds has surged due to their broad biological activities. 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one stands out for its balanced lipophilicity and electronic effects, which are critical for optimizing drug-like properties. Its chlorobenzyl moiety enhances binding affinity to target proteins, while the methylthio group contributes to metabolic stability—a key consideration in modern medicinal chemistry. These attributes align with current industry trends favoring fragment-based drug design and scaffold hopping strategies.
From a synthetic perspective, this compound serves as a building block for constructing more complex heterocyclic systems. Its reactivity at the 4(3H)-one position allows for selective modifications, enabling the creation of diverse analogs. This flexibility addresses a common challenge in structure-activity relationship (SAR) studies, where rapid analog generation is essential for lead optimization. Recent publications highlight its utility in developing selective enzyme modulators, particularly for targets involved in inflammatory pathways.
The physicochemical profile of CAS 2097967-39-8 reveals interesting characteristics for formulation scientists. With moderate solubility in organic solvents and predictable crystallization behavior, it offers advantages in pharmaceutical crystallization processes—a hot topic in quality-by-design (QbD) approaches. Its thermal stability up to 200°C makes it suitable for various high-temperature reactions, a property frequently searched by process chemists optimizing industrial-scale syntheses.
Emerging applications of this compound extend to agrochemical innovation, where pyrimidine derivatives are gaining traction as eco-friendly alternatives. The 2-chlorobenzyl group in particular shows promise in enhancing pesticidal activity while maintaining favorable environmental profiles. This aligns with global trends toward green chemistry and sustainable crop protection solutions—subjects generating substantial interest in scientific and regulatory communities.
Analytical characterization of 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves advanced techniques like LC-MS and NMR spectroscopy. The compound's distinct fragmentation pattern in mass spectrometry serves as a valuable reference for researchers developing analytical methods for similar structures. Recent method development papers emphasize its utility as a calibration standard for pyrimidine quantification in complex matrices.
In the context of intellectual property landscape, several patents have disclosed derivatives of this core structure for various therapeutic indications. The strategic positioning of its substituents offers patentable novelty—a crucial factor in drug discovery programs. Legal databases show growing interest in this chemical space, particularly for applications in personalized medicine approaches targeting specific patient populations.
From a supply chain perspective, the availability of CAS 2097967-39-8 through specialized chemical suppliers has improved significantly. This addresses a frequent query from researchers about source reliability for novel intermediates. Current market analyses indicate stable pricing trends for this research chemical, making it accessible for academic and industrial laboratories alike.
Future research directions for this compound likely involve exploration of its cocrystal formation potential—a trending topic in pharmaceutical materials science. Preliminary computational studies suggest favorable hydrogen bonding patterns that could enhance solubility properties. Such investigations align with the growing emphasis on solid-state chemistry in drug development pipelines.
In conclusion, 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one represents a multifaceted compound with expanding applications across multiple scientific disciplines. Its combination of synthetic accessibility, derivatization potential, and balanced physicochemical properties positions it as a valuable asset in contemporary molecular design initiatives. As research continues to uncover new dimensions of its utility, this compound is poised to remain relevant in cutting-edge chemical innovation.
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